molecular formula C26H20ClN3O3 B2742284 14-(4-chlorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene CAS No. 866342-59-8

14-(4-chlorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene

Cat. No.: B2742284
CAS No.: 866342-59-8
M. Wt: 457.91
InChI Key: GXVUOOPVMYHSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a polycyclic heterocyclic molecule featuring a tetracyclic core with fused dioxa (oxygen-containing) and triaza (nitrogen-containing) rings. Key structural elements include:

  • A 4-chlorophenyl group at position 14, contributing hydrophobic and electron-withdrawing properties.
  • A bridged tetracyclic framework ([8.7.0.0³,⁸.0¹¹,¹⁵]) that imposes conformational rigidity, likely influencing its physicochemical and biological behavior.

The compound’s structural complexity necessitates advanced crystallographic methods for validation, as seen in analogous studies using SHELX software for refinement and structure determination .

Properties

IUPAC Name

14-(4-chlorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3/c1-31-22-5-3-2-4-17(22)14-30-15-20-25(16-6-8-18(27)9-7-16)28-29-26(20)19-12-23-24(13-21(19)30)33-11-10-32-23/h2-9,12-13,15H,10-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVUOOPVMYHSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCCO5)C6=CC=C(C=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 14-(4-chlorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include chlorinated aromatic compounds, methoxybenzyl derivatives, and various catalysts to facilitate the cyclization process. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

14-(4-chlorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring structures.

Scientific Research Applications

The compound exhibits notable biological activities that can be attributed to several mechanisms:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound could act as an agonist or antagonist at various receptor sites.
  • Signal Transduction Modulation : It may influence cellular signaling pathways that regulate physiological processes.

These properties make it a candidate for further investigation in pharmacology and biochemistry.

Therapeutic Potential

Research indicates that compounds with similar structures have shown promise in treating various conditions:

  • Anticancer Activity : The tetracyclic structure is often associated with compounds that exhibit cytotoxic effects against cancer cells.
  • Antimicrobial Properties : Similar compounds have been studied for their ability to combat bacterial and fungal infections.

Synthetic Methods

The synthesis of this compound involves multi-step organic synthesis techniques:

  • Formation of Precursors : Chlorophenyl and methoxyphenyl groups are synthesized through electrophilic aromatic substitution reactions.
  • Cyclization Reactions : The formation of the tetracyclic core is achieved through cyclization reactions involving the precursors.
  • Functional Group Interconversions : Various organic reactions such as oxidation and substitution are employed to introduce necessary functional groups.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds:

  • A study published in Molecules highlighted the anticancer potential of structurally related compounds through enzyme inhibition mechanisms .
  • Another research article discussed the antimicrobial properties of compounds with tetracyclic structures, suggesting their utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 14-(4-chlorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 12-(4-Chlorophenyl)-7-Methyl-10-Phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene

Key Similarities :

  • 4-Chlorophenyl substituent : Both compounds incorporate this group, which enhances lipophilicity and may influence bioactivity through halogen bonding .

Key Differences :

Parameter Target Compound Analog ()
Core Structure Tetracyclic (4,7-dioxa-12,13,17-triazatetracyclo) Tricyclic (3,4,5,6,8,10-hexaazatricyclo)
Substituents 2-Methoxyphenylmethyl at position 17 Methyl and phenyl groups at positions 7 and 10
Crystallographic Precision Not explicitly reported (inferred use of SHELX for validation) Mean C–C bond length: 0.004 Å; R factor: 0.035
Functional Groups Methoxy (hydrogen-bond acceptor) No oxygen-containing groups; relies on nitrogen-rich core for interactions
Physicochemical and Electronic Properties
  • Hydrogen Bonding : The methoxy group may act as a hydrogen-bond acceptor, contrasting with the analog’s reliance on nitrogen lone pairs for interactions .
  • Van der Waals Interactions : Both compounds exhibit rigid frameworks, but the tetracyclic system in the target compound could enhance steric hindrance, affecting molecular packing in crystals .

Biological Activity

The compound 14-(4-chlorophenyl)-17-[(2-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene is a complex organic molecule with a unique tetracyclic structure that has attracted attention for its potential biological activities. This article explores its synthesis, biological activities—including antibacterial and enzyme inhibitory properties—and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following IUPAC name and structure:

Property Details
IUPAC Name This compound
Molecular Formula C26H20ClN3O3
CAS Number 866348-35-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Chlorophenyl and Methoxyphenyl Precursors : Achieved through electrophilic aromatic substitution reactions.
  • Cyclization Reactions : Formation of the tetracyclic core through cyclization involving the precursors.
  • Functional Group Modifications : Various organic reactions such as oxidation and substitution introduce necessary functional groups.

Antibacterial Activity

Research indicates that compounds similar in structure to the target molecule exhibit significant antibacterial activity against various strains of bacteria. For instance:

  • A study found that synthesized compounds with similar functional groups demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some compounds showing IC50 values as low as 2.14 µM against urease inhibition .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored:

  • It has been shown to inhibit acetylcholinesterase (AChE) and urease effectively. The IC50 values for several derivatives were reported to be significantly lower than standard reference compounds .

The mechanism of action may involve:

  • Binding to Enzymes : Inhibiting or modulating enzyme activity crucial for bacterial survival.
  • Interacting with Receptors : Acting as agonists or antagonists at specific receptor sites.
  • Modulating Signal Transduction Pathways : Affecting cellular signaling involved in physiological processes.

Case Studies

  • Antibacterial Screening : A study evaluated synthesized derivatives for antibacterial properties using various bacterial strains. The results indicated that specific derivatives exhibited strong inhibitory effects against targeted pathogens .
  • Enzyme Inhibitory Studies : Another investigation focused on the enzyme inhibitory potential of similar compounds where notable inhibitory effects against urease were recorded . The study highlighted the pharmacological effectiveness of these compounds through docking studies that showed strong binding interactions with amino acids in the active sites of enzymes.

Q & A

Basic Research Questions

Q. How can the molecular structure of this compound be elucidated using X-ray crystallography?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving complex polycyclic structures. Key steps include:

  • Crystal Growth : Use slow evaporation techniques with polar aprotic solvents (e.g., DMF/ethanol mixtures) to obtain diffraction-quality crystals .
  • Data Collection : Employ a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Monitor data-to-parameter ratios (>7:1) to ensure reliability .
  • Refinement : Use SHELXL97 for anisotropic displacement parameters and hydrogen atom placement. Bond lengths (e.g., C–C: 1.35–1.50 Å) and angles (e.g., C–N–C: ~120°) should align with DFT-optimized geometries .

Q. What synthetic routes are feasible for this tetracyclic compound?

  • Methodological Answer : Multi-step cyclization strategies are common:

  • Core Scaffold Synthesis : Start with a benzannulation reaction between 4-chlorophenyl and 2-methoxyphenylmethyl precursors. Use Pd-catalyzed cross-coupling for regioselective aryl-aryl bond formation .
  • Heterocycle Formation : Introduce triazatetracyclic moieties via intramolecular Huisgen cycloaddition (click chemistry) under Cu(I) catalysis. Monitor reaction progress with LC-MS to avoid over-oxidation of methoxy groups .
  • Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization to achieve >95% purity .

Q. How can computational methods predict physicochemical properties (e.g., logP, pKa)?

  • Methodological Answer : Use quantum mechanical (QM) and QSAR models:

  • logP Calculation : Apply the Crippen fragmentation method in ChemAxon or Schrodinger’s QikProp. For this compound, logP ≈ 1.2–1.4 (pH 7.4), indicating moderate lipophilicity .
  • pKa Estimation : DFT-based COSMO-RS predicts pKa ~9.4 for the tertiary amine, aligning with experimental potentiometric titration .
  • Solubility : MD simulations with explicit solvent models (e.g., TIP3P water) can estimate aqueous solubility (~0.1 mg/mL), critical for in vitro assays .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data (e.g., NMR vs. XRD bond lengths)?

  • Methodological Answer : Discrepancies often arise from dynamic vs. static structural snapshots:

  • NMR-VS-XRD : Compare NOESY cross-peaks (proton-proton distances <5 Å) with XRD-derived van der Waals radii. For example, aromatic proton coupling constants (J = 8–9 Hz) in ¹H NMR should correlate with dihedral angles from XRD .
  • Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility. If XRD shows planar triazatetracyclic rings but NMR indicates puckering, molecular dynamics (MD) simulations can model ring inversion barriers .

Q. What non-covalent interactions stabilize the crystal packing?

  • Methodological Answer : Analyze Hirshfeld surfaces and interaction energies:

  • π-π Stacking : The 4-chlorophenyl and methoxyphenyl groups exhibit face-to-face interactions (distance ~3.5 Å) contributing ~5 kcal/mol stabilization .
  • Halogen Bonding : The Cl atom participates in C–Cl···π interactions (angle ~160°) with adjacent aromatic systems, confirmed via DFT-D3 dispersion corrections .
  • Hydrogen Bonds : N–H···O interactions (2.1–2.3 Å) between triazatetracyclic N–H and ether oxygens are critical for lattice energy .

Q. How to design bioactivity assays targeting specific enzymatic pathways?

  • Methodological Answer : Focus on kinase or protease inhibition:

  • Target Selection : Use molecular docking (AutoDock Vina) to prioritize targets (e.g., CDK2 or PARP1) based on binding affinity (ΔG ≤ −8 kcal/mol) .
  • Assay Optimization : Perform fluorescence polarization (FP) assays with FITC-labeled ATP analogs. IC50 values <10 µM suggest competitive inhibition .
  • Off-Target Screening : Use a kinase profiler panel (e.g., Eurofins) to assess selectivity. A selectivity index >100 indicates minimal off-target effects .

Q. What experimental and computational approaches evaluate environmental persistence?

  • Methodological Answer : Combine degradation studies and predictive modeling:

  • Hydrolysis Studies : Incubate the compound in pH 7.4 buffer at 25°C. Monitor degradation via HPLC-UV; a half-life >30 days suggests environmental persistence .
  • QSAR-ECOSAR : Predict ecotoxicity (e.g., LC50 for Daphnia magna) using EPA’s ECOSAR v2.2. A predicted LC50 <1 mg/L indicates high aquatic toxicity .
  • Photodegradation : Expose to UV light (λ = 254 nm) and track byproduct formation with GC-MS. Methoxy group demethylation is a likely degradation pathway .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.